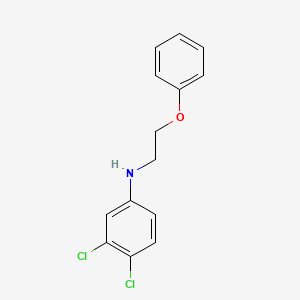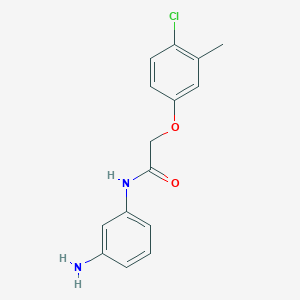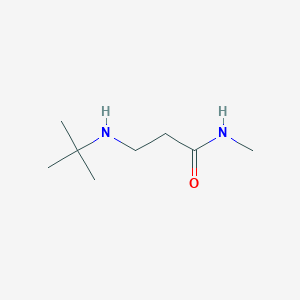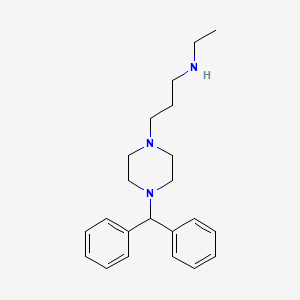
5-メチル-3-(4H-1,2,4-トリアゾール-4-イル)-1H-ピラゾール-4-アミン
説明
“5-Methyl-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazol-4-amine” is a chemical compound. It is a derivative of triazole, which is a class of five-membered ring compounds with three nitrogen atoms in the ring . Triazoles have been reported to have a wide range of biological activities .
Molecular Structure Analysis
The molecular formula of “5-Methyl-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazol-4-amine” is C3H6N4 . The InChI string, which is a textual identifier for chemical substances, is InChI=1S/C3H6N4/c1-2-5-3(4)7-6-2/h1H3, (H3,4,5,6,7) .Physical and Chemical Properties Analysis
The molecular weight of “5-Methyl-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazol-4-amine” is 98.11 g/mol .科学的研究の応用
抗炎症および抗うつ作用
トリアゾール誘導体の抗炎症および抗うつ作用は、炎症性疾患およびうつ病の治療法に関する研究の道を切り開いています。
これらの応用は、「5-Methyl-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazol-4-amine」の科学研究のさまざまな分野における汎用性と可能性を強調しています . 各応用は、この化合物が大きく貢献できる独自の研究分野を表しています。
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazoles, have been found to possess a wide range of biological activities, including anti-fungal , anticancer , antiviral , and antidepressant effects. These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It is known that 1,2,4-triazoles, a class of compounds to which this molecule belongs, can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Given the wide range of biological activities associated with 1,2,4-triazoles, it is likely that this compound affects multiple pathways, leading to downstream effects .
Result of Action
Based on the known activities of similar compounds, it can be inferred that this compound may have a range of effects, potentially including anti-fungal, anticancer, antiviral, and antidepressant activities .
生化学分析
Biochemical Properties
5-Methyl-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazol-4-amine plays a significant role in biochemical reactions, particularly as an enzyme inhibitor. It has been shown to interact with several enzymes, including carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions are primarily inhibitory, where the compound binds to the active site of the enzyme, preventing substrate access and subsequent catalytic activity. This inhibition can be attributed to the compound’s ability to form hydrogen bonds and other non-covalent interactions with the enzyme’s active site residues.
Cellular Effects
The effects of 5-Methyl-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazol-4-amine on various cell types and cellular processes are profound. In cancer cells, it has demonstrated antiproliferative activity by inducing apoptosis and cell cycle arrest . This compound influences cell signaling pathways, such as the NF-kB pathway, leading to reduced expression of pro-inflammatory cytokines and other signaling molecules . Additionally, it affects gene expression by modulating the activity of transcription factors, resulting in altered cellular metabolism and reduced cell viability.
Molecular Mechanism
At the molecular level, 5-Methyl-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazol-4-amine exerts its effects through several mechanisms. It binds to the active sites of target enzymes, forming stable enzyme-inhibitor complexes that prevent substrate binding and catalysis . This compound also modulates gene expression by interacting with transcription factors such as ATF4 and NF-kB, leading to changes in the expression of genes involved in stress response and inflammation . Furthermore, it can induce apoptosis by activating caspase pathways and inhibiting anti-apoptotic proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazol-4-amine have been observed to change over time. The compound exhibits good stability under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular function, including reduced cell proliferation and increased apoptosis .
Dosage Effects in Animal Models
The effects of 5-Methyl-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazol-4-amine vary with different dosages in animal models. At low doses, it exhibits therapeutic effects such as enzyme inhibition and anti-inflammatory activity without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are dose-dependent and highlight the importance of determining the optimal therapeutic window for this compound.
Metabolic Pathways
5-Methyl-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazol-4-amine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and overall bioavailability.
Transport and Distribution
Within cells and tissues, 5-Methyl-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazol-4-amine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific tissues can be influenced by these interactions, affecting its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 5-Methyl-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazol-4-amine plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound may localize to the mitochondria, where it can exert effects on mitochondrial function and induce apoptosis. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
特性
IUPAC Name |
5-methyl-3-(1,2,4-triazol-4-yl)-1H-pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6/c1-4-5(7)6(11-10-4)12-2-8-9-3-12/h2-3H,7H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYJPOVZVLZEQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N2C=NN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651274 | |
| Record name | 5-Methyl-3-(4H-1,2,4-triazol-4-yl)-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1232838-41-3 | |
| Record name | 5-Methyl-3-(4H-1,2,4-triazol-4-yl)-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline](/img/structure/B1385181.png)


![3-[(2-Chlorobenzyl)amino]propanenitrile](/img/structure/B1385187.png)
![3-{[2-(Diethylamino)ethyl]amino}propanamide](/img/structure/B1385188.png)
![3-[(3-Pyridinylmethyl)amino]propanohydrazide](/img/structure/B1385189.png)




![3-{[4-(Diethylamino)benzyl]amino}-N-ethylpropanamide](/img/structure/B1385196.png)

![N-[2-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline](/img/structure/B1385203.png)

